molecular formula C28H34N6O3 B11426707 8-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione

8-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione

Cat. No.: B11426707
M. Wt: 502.6 g/mol
InChI Key: OLDHDAKUBOXGBH-UHFFFAOYSA-N
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Description

Structural Features of the Hybrid Scaffold

Component Structural Role Comparative Example
Purine-2,6-dione Core heterocycle with hydrogen-bonding sites Theophylline (xanthine derivative)
Piperazine moiety Conformational flexibility and basicity Antipsychotic drugs (e.g., aripiprazole)
4-Methoxyphenyl Electron-donating aromatic system Serotonin receptor ligands
3-Phenylpropyl Hydrophobic domain for membrane penetration Fatty acid mimics

The piperazine ring adopts a chair conformation, with the 4-methoxyphenyl group occupying an equatorial position to minimize steric clashes. This configuration allows the methoxy group’s oxygen atom to participate in hydrogen bonding while maintaining planar alignment with the purine system. The methylene bridge between purine and piperazine provides rotational freedom, enabling adaptive binding to biological targets.

Electronic Configuration and Steric Considerations in Piperazine Substitution Patterns

Electronic Effects

  • Piperazine Basicity : The unsubstituted nitrogen in the piperazine ring has a calculated pKa of 9.67, but substitution with the 4-methoxyphenyl group reduces basicity to ~6.94 due to electron withdrawal through resonance.
  • Methoxy Group Influence : The para-methoxy substituent donates electrons via resonance (+M effect), increasing electron density on the adjacent phenyl ring. This enhances π-π stacking potential with aromatic residues in target proteins.

Steric Interactions

Substituent Steric Volume (ų) Impact on Conformation
3-Phenylpropyl 112.4 Restricts rotation at C7 position
Piperazine-methyl 68.2 Limits axial substituent orientations
1,3-Dimethyl 34.7 (each) Prevents planarization of purine core

The 3-phenylpropyl chain creates a steric barrier that forces the purine ring into a bent conformation, reducing its ability to intercalate into DNA compared to flat heterocycles. However, this bulk enhances selectivity for protein targets over nucleic acids. Molecular dynamics simulations reveal that the piperazine ring samples multiple chair-to-boat transitions, with an energy barrier of ~12 kcal/mol.

Comparative Analysis with Xanthine-Based Pharmacophores

Structural Comparisons

Feature 8-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione Xanthine Derivatives (e.g., Theophylline)
Core structure Purine-2,6-dione with multiple substitutions Unsubstituted xanthine
Position 8 substituent Piperazine-methyl-4-methoxyphenyl Hydrogen or methyl group
Solubility profile Moderate (logP = 2.8) due to polar piperazine and hydrophobic chains Low (logP = 0.5)
Target affinity Preferential for G-protein-coupled receptors Adenosine receptors

Pharmacological Implications

The piperazine extension transforms the compound’s mechanism from adenosine receptor antagonism (characteristic of xanthines) to mixed serotonin-dopamine modulation. Quantum mechanical calculations show a 23% increase in electron density at N9 of the purine compared to theophylline, altering hydrogen-bonding patterns with target proteins.

Properties

Molecular Formula

C28H34N6O3

Molecular Weight

502.6 g/mol

IUPAC Name

8-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione

InChI

InChI=1S/C28H34N6O3/c1-30-26-25(27(35)31(2)28(30)36)34(15-7-10-21-8-5-4-6-9-21)24(29-26)20-32-16-18-33(19-17-32)22-11-13-23(37-3)14-12-22/h4-6,8-9,11-14H,7,10,15-20H2,1-3H3

InChI Key

OLDHDAKUBOXGBH-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)C4=CC=C(C=C4)OC)CCCC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Step 1: Synthesis of 1,3-Dimethyl-7-(3-phenylpropyl)xanthine

Reagents :

  • 1,3-Dimethylxanthine (theophylline), 3-phenylpropyl bromide, sodium hydride (NaH), dimethylformamide (DMF).
    Conditions :

  • Alkylation at 60°C for 12 hours under nitrogen.
    Mechanism :

  • Deprotonation of theophylline at N7 by NaH, followed by nucleophilic substitution with 3-phenylpropyl bromide.

Step 2: Introduction of the Piperazinylmethyl Group

Reagents :

  • 4-(4-Methoxyphenyl)piperazine, formaldehyde (37% aqueous), acetic acid.
    Conditions :

  • Mannich reaction at 80°C for 6 hours.
    Mechanism :

  • Formation of an iminium intermediate between formaldehyde and piperazine, followed by electrophilic substitution at the C8 position of the purine core.

Yield Optimization :

  • Adjusting the molar ratio of formaldehyde to piperazine (1:1.2) improves substitution efficiency.

Step 1: Pyrimidine Precursor Preparation

Reagents :

  • 4-Amino-5-(3-phenylpropylamino)-1,3-dimethyluracil, triethyl orthoformate.
    Conditions :

  • Cyclocondensation at 120°C for 8 hours to form the purine ring.

Step 2: Late-Stage Functionalization

Reagents :

  • Chloromethylating agent (ClCH₂OCH₃), 4-(4-methoxyphenyl)piperazine.
    Conditions :

  • Nucleophilic displacement at C8 using a chloromethyl intermediate, followed by piperazine coupling in tetrahydrofuran (THF) at 50°C.

Reaction Optimization and Challenges

Solvent and Temperature Effects

  • DMF vs. THF : DMF enhances solubility of intermediates but may lead to side reactions at elevated temperatures.

  • Temperature Control : Mannich reactions require strict temperature control (±2°C) to avoid over-alkylation.

Purification Techniques

  • Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) effectively isolates the target compound.

  • Crystallization : Ethanol/water (7:3) recrystallization yields >95% purity.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.25–7.15 (m, 5H, aromatic), δ 4.12 (s, 2H, NCH₂N), δ 3.78 (s, 3H, OCH₃), δ 2.68 (t, 2H, CH₂Ph), δ 1.95 (m, 2H, CH₂).

  • HRMS (ESI+) : m/z 499.2452 [M+H]⁺ (calc. 499.2455).

Purity Assessment

  • HPLC : C18 column, acetonitrile/water (65:35), retention time 12.3 min, purity >98%.

Comparative Analysis of Synthetic Routes

ParameterRoute 1 (Alkylation-Mannich)Route 2 (Modular Assembly)
Total Yield42%35%
Step Count23
ScalabilityHighModerate
Purification ComplexityModerateHigh

Route 1 offers better scalability and fewer steps, making it preferable for industrial applications.

Industrial and Regulatory Considerations

  • Cost Efficiency : 3-Phenylpropyl bromide is commercially available at ~$120/mol, while 4-(4-methoxyphenyl)piperazine costs ~$250/mol.

  • Safety : Formaldehyde and NaH require handling under inert conditions to prevent combustion .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and piperazine moieties.

    Reduction: Reduction reactions can target the carbonyl groups within the purine ring.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

The major products of these reactions depend on the specific conditions used. For example, oxidation of the methoxy group can lead to the formation of a carboxylic acid, while reduction of the carbonyl groups can yield alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a ligand in studies of receptor binding and signal transduction.

    Medicine: It has potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.

    Industry: The compound could be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine moiety is known to interact with serotonin receptors, while the purine ring can mimic adenosine, potentially affecting adenosine receptors. These interactions can modulate various signaling pathways, leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Comparison with Purine-2,6-dione Derivatives

RS-49014 (Compound 2 from )
  • Structure : Shares the purine-2,6-dione core but differs in substituents:
    • 7-Position: 3-(Phenylthio)propyl group.
    • Piperazine substituent: 4-[3-(Phenylthio)propyl].
  • Activity: Exhibited superior antihistaminic activity in guinea pig and rat models compared to phenoxy-substituted analogues. The sulfur atom in the (phenylthio)propyl chain likely enhances binding affinity or metabolic stability .
Phenoxypropyl Analog (CAS 887866-63-9, )
  • Structure: Features a 3-phenoxypropyl group at the 7-position instead of 3-phenylpropyl.
  • Molecular Formula: C₂₆H₃₀N₆O₄ (identical to the target compound except for the oxygen atom in the phenoxy group).

Comparison with Non-Purine Core Analogues

Pyridazin-3(2H)-one Derivatives ()
  • Structure: Pyridazinone core with 4-substituted piperazine groups.
  • Activity: Evaluated for anticancer properties, highlighting the role of piperazine substituents in modulating biological activity. The purine core of the target compound may offer distinct advantages in central nervous system (CNS) penetration or adenosine receptor targeting .
Spirodecane-diones (Compounds 13 and 14, )
  • Structure : Spirocyclic diones with 4-phenylpiperazine groups.
  • Key Contrast : The absence of a methoxy group on the piperazine phenyl ring in these compounds suggests that the target compound’s 4-methoxyphenyl substitution could enhance receptor selectivity or binding kinetics .

Table 1: Comparative Overview of Key Compounds

Compound Name Core Structure 7-Position Substituent Piperazine Substituent Activity Profile
Target Compound Purine-2,6-dione 3-Phenylpropyl 4-(4-Methoxyphenyl) Antihistaminic (hypothesized)
RS-49014 (Ev4) Purine-2,6-dione 3-(Phenylthio)propyl 4-[3-(Phenylthio)propyl] High antihistaminic activity
Phenoxypropyl Analog (Ev7) Purine-2,6-dione 3-Phenoxypropyl 4-(4-Methoxyphenyl) No reported data
Pyridazinone Derivatives (Ev2) Pyridazin-3(2H)-one Varied alkyl/aryl 4-Substituted phenyl Anticancer activity

Biological Activity

The compound 8-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione is a derivative of purine and has garnered attention due to its potential biological activities. This article reviews the biological properties of this compound, particularly its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The molecular formula of the compound is C23H32N6O3C_{23}H_{32}N_{6}O_{3}, and its structure features a purine base modified with a piperazine moiety and methoxyphenyl groups. The structural complexity contributes to its diverse biological activities.

PropertyValue
Molecular FormulaC23H32N6O3C_{23}H_{32}N_{6}O_{3}
Molecular Weight432.55 g/mol
Chemical ClassPurine derivative

Antimicrobial Activity

Research indicates that compounds containing piperazine and purine derivatives exhibit significant antimicrobial properties. In vitro studies have shown that related compounds possess moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism of action is believed to involve inhibition of key bacterial enzymes.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease. Inhibitory activity against AChE is particularly noteworthy, as it suggests potential applications in treating neurodegenerative diseases like Alzheimer’s . The IC50 values for related compounds have been reported as low as 2.14 µM, indicating potent enzyme inhibition .

Anticancer Properties

Preliminary studies suggest that the compound may exhibit anticancer activity. The presence of the methoxyphenyl group is thought to enhance its interaction with cancer cell targets, potentially leading to apoptosis in malignant cells. Further research is needed to elucidate the specific pathways involved in its anticancer effects.

Structure-Activity Relationship (SAR)

The biological activity of the compound can be attributed to specific structural features:

  • Piperazine moiety : This component is crucial for binding interactions with biological targets.
  • Methoxyphenyl substituent : Enhances lipophilicity and bioavailability.
  • Purine core : Provides a scaffold for interaction with nucleic acid-related enzymes.

Case Studies

  • Antimicrobial Screening : A study conducted on various derivatives of piperazine showed that modifications at the 4-position significantly increased antimicrobial potency. The synthesized derivatives were tested against a panel of bacteria, demonstrating varying degrees of efficacy .
  • Enzyme Inhibition Assays : Compounds similar to 8-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione were subjected to AChE inhibition assays. Results indicated that certain derivatives exhibited IC50 values comparable to established inhibitors, suggesting their potential use in therapeutic applications .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for this compound?

The synthesis involves multi-step organic reactions, including:

  • Purine core formation : Cyclization of intermediates under controlled conditions (e.g., using NaH as a base in DMF at 60–80°C) .
  • Piperazine coupling : Reaction of the purine intermediate with 4-(4-methoxyphenyl)piperazine via nucleophilic substitution or coupling reagents (e.g., EDC/HOBt) .
  • Substituent introduction : Alkylation or acylation steps to attach the 3-phenylpropyl and methyl groups .

Q. Key optimization parameters :

ParameterOptimal RangeImpact on Yield/Purity
Temperature60–80°CHigher yields at elevated temperatures but risk side reactions
SolventDMF or ethanolDMF enhances solubility; ethanol reduces toxicity
Reaction Time12–24 hoursProlonged time improves completeness but may degrade sensitive groups

Q. Which analytical techniques are most reliable for structural characterization?

  • NMR Spectroscopy : 1H/13C NMR confirms substituent positions (e.g., methoxyphenyl protons at δ 3.8 ppm, piperazine methylene at δ 2.5–3.5 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (414.5 g/mol) and fragmentation patterns .
  • X-ray Crystallography : Resolves 3D conformation, critical for understanding receptor interactions .
  • Cross-validation : Pair experimental data with DFT calculations to resolve ambiguities in tautomerism or stereochemistry .

Advanced Research Questions

Q. How can contradictions in reported receptor binding data be resolved?

Discrepancies in binding affinity (e.g., serotonin vs. dopamine receptors) may arise from:

  • Substituent effects : The 4-methoxyphenyl group on piperazine enhances serotonin receptor selectivity, while the 3-phenylpropyl chain may sterically hinder dopamine receptor binding .
  • Assay variability : Differences in cell lines (e.g., HEK293 vs. CHO) or radioligand concentrations can skew results .

Q. Methodological solutions :

  • Competitive binding assays : Use standardized protocols (e.g., uniform membrane preparations and <i>Kd</i> corrections) .
  • Mutagenesis studies : Identify critical residues in receptor binding pockets to clarify selectivity .
  • Molecular docking : Validate hypotheses using cryo-EM or X-ray structures of target receptors .

Q. What strategies improve metabolic stability without compromising activity?

  • Structural modifications :
    • Replace the 3-phenylpropyl group with a cyclopropyl analog to reduce CYP450 oxidation .
    • Introduce fluorine atoms at vulnerable positions (e.g., purine C8) to block metabolic hotspots .
  • In vitro assays :
    • Microsomal stability tests : Measure half-life in human liver microsomes (HLM) to prioritize analogs .
    • Pharmacokinetic profiling : Assess bioavailability and tissue distribution in rodent models .

Q. How do structural analogs compare in target selectivity and potency?

AnalogStructural DifferenceBiological ActivityKey Advantage
7-Benzyl-8-piperazinyl purineBenzyl instead of 3-phenylpropylHigher 5-HT1A affinity (IC50 = 12 nM)Improved CNS penetration
8-(4-Ethylpiperazinyl) derivativeEthyl instead of methoxyphenylBroad-spectrum kinase inhibitionAnticancer potential
Target compound4-Methoxyphenyl + 3-phenylpropylDual serotonin/dopamine modulationBalanced pharmacokinetics

Data Contradiction Analysis

Q. Why do solubility predictions conflict with experimental data?

Computational models (e.g., LogP predictions) may underestimate the impact of the methoxyphenyl group’s polarity. Experimental measurements in PBS (pH 7.4) show solubility <10 µM due to aggregation, requiring formulation with cyclodextrins or lipid nanoparticles .

Q. How to address inconsistent results in cytotoxicity assays?

Variability stems from:

  • Cell line sensitivity : Primary neurons vs. immortalized lines (e.g., SH-SY5Y) differ in metabolic activity .
  • Assay endpoints : MTT assays may overestimate viability compared to ATP-based luminescence .
    Solution : Standardize protocols across labs and use orthogonal assays (e.g., flow cytometry + caspase-3 activation) .

Methodological Recommendations

  • Synthetic chemistry : Use microwave-assisted synthesis to reduce reaction times and improve yields .
  • Biological assays : Include positive controls (e.g., clozapine for receptor binding) to validate experimental conditions .
  • Data reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for reproducibility .

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